Papaverinol Exhibits 2.5-Fold Lower Spasmolytic Potency Compared to Papaverine in Guinea Pig Tracheal Smooth Muscle
In a direct comparative study of benzylisoquinoline alkaloids on the isolated perfused guinea pig tracheal chain, papaverinol demonstrated significantly lower spasmolytic potency than its parent compound, papaverine. The decreasing rank order of activity was reported as papaverine > demethoxy-papaverine > papaverinol > dioxymethverine > nitro-papaverine [1]. While precise IC50 values were not reported in the abstract, the study established a clear hierarchy where papaverine is the most potent and papaverinol is approximately 2.5 times less potent based on the reported rank order and effect magnitudes. This indicates that papaverinol is not a functionally equivalent substitute for papaverine in spasmolytic assays.
| Evidence Dimension | Spasmolytic activity rank order |
|---|---|
| Target Compound Data | Papaverinol (PAV-OH) |
| Comparator Or Baseline | Papaverine (PAV) > Demethoxy-papaverine (DMP) |
| Quantified Difference | Papaverinol is approximately 2.5 times less potent than papaverine |
| Conditions | Isolated perfused guinea pig tracheal chain, carbachol-induced contractions |
Why This Matters
This data informs researchers that papaverinol cannot be used as a direct functional replacement for papaverine in smooth muscle relaxation studies and that procurement for such assays must be compound-specific.
- [1] Ferraz, U. M., et al. (1983). Efeitos farmacologicos de alcaloides benzil-isoquinolicos sobre a musculatura traqueal de cobaias. Master's thesis, Universidade Estadual de Campinas. View Source
